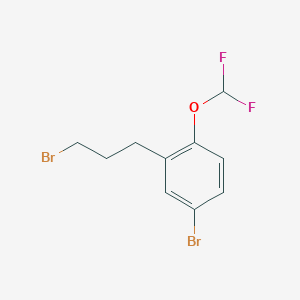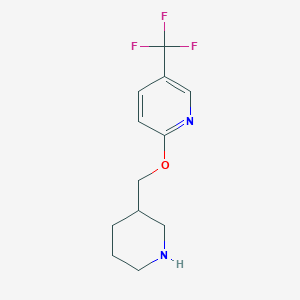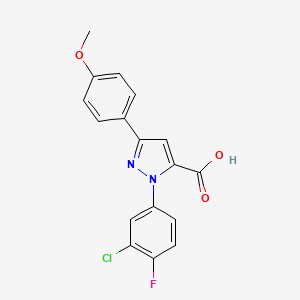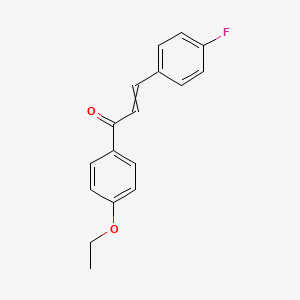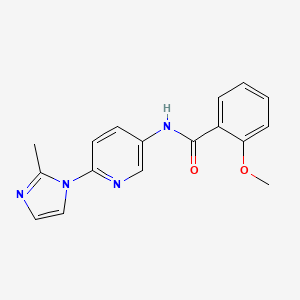
2-methoxy-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and an imidazole-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole-pyridine intermediate, followed by its coupling with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while nucleophilic substitution on the benzamide core can produce a range of substituted benzamides.
Scientific Research Applications
2-methoxy-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-methoxy-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole-pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide: shares structural similarities with other imidazole-containing compounds such as metronidazole and tinidazole.
Metronidazole: Known for its antibacterial and antiprotozoal activities.
Tinidazole: Used as an antiprotozoal and antibacterial agent.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-methoxy-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-18-9-10-21(12)16-8-7-13(11-19-16)20-17(22)14-5-3-4-6-15(14)23-2/h3-11H,1-2H3,(H,20,22) |
InChI Key |
XSCAUVLSOFSLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


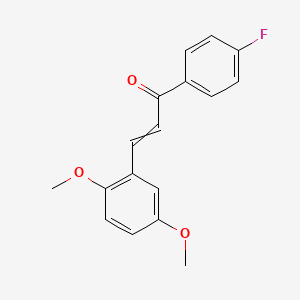
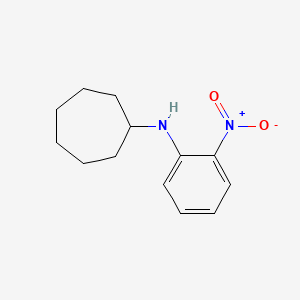
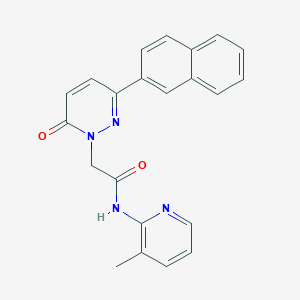
![3-Benzyl-2-ethyl-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14873015.png)
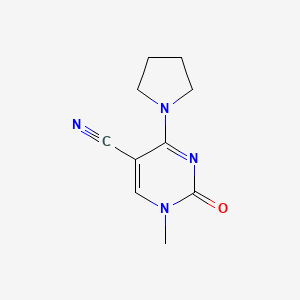
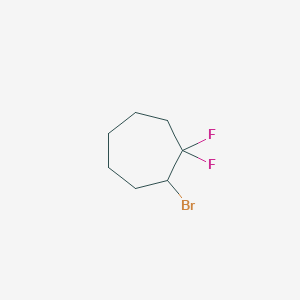


![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14873038.png)

